Propylene Glycol Dioleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Propylene Glycol Dioleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Propylene (B89431) glycol dioleate is a versatile diester of propylene glycol and oleic acid, widely utilized across the pharmaceutical, cosmetic, and food industries. Its unique physicochemical properties make it a valuable excipient in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). This in-depth guide provides a detailed overview of its chemical structure, properties, and applications in drug development, complete with experimental protocols and visual representations of key processes.
Chemical Structure and Identification
Propylene glycol dioleate is systematically known as 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate, as per IUPAC nomenclature.[1][][3] It consists of a propylene glycol backbone esterified with two molecules of oleic acid, a monounsaturated omega-9 fatty acid.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate[1][][3] |
| CAS Number | 105-62-4[1][3][4] |
| Molecular Formula | C39H72O4[1][][5] |
| Canonical SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC[1][3] |
| InChI Key | UMHYVXGZRGOICM-AUYXYSRISA-N[1][] |
Physicochemical Properties
Propylene glycol dioleate is an oily, viscous liquid, typically yellow to amber in color.[6][7] Its lipophilic nature, owing to the long oleic acid chains, is balanced by the presence of the propylene glycol moiety, which imparts some polarity. This amphiphilic character is central to its function as an emulsifier and solubilizing agent.
Table of Physicochemical Properties:
| Property | Value |
| Molecular Weight | 604.99 g/mol [1][5] |
| Appearance | Oily, viscous yellow to amber colored liquid[6][7] |
| Density | 0.907 ± 0.06 g/mL[1] |
| Boiling Point | 641 ± 48.0 °C[1] |
| Flash Point | 302.5 °C[1] |
| Refractive Index | 1.47[1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[8] |
Applications in Drug Development
Propylene glycol dioleate serves as a key excipient in various pharmaceutical formulations, primarily to enhance the delivery of hydrophobic drugs.[5]
Self-Emulsifying Drug Delivery Systems (SEDDS)
Propylene glycol dioleate is a common oil phase component in self-emulsifying drug delivery systems (SEDDS).[5] SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small lipid droplets, which provide a large surface area for drug dissolution and absorption, thereby improving the oral bioavailability of poorly water-soluble drugs.
Topical and Transdermal Delivery
As a penetration enhancer, propylene glycol and its esters can facilitate the transport of drugs across the stratum corneum, the primary barrier of the skin. They achieve this by interacting with the lipid bilayers of the skin, increasing their fluidity and creating pathways for drug permeation.[9]
Experimental Protocols
Determination of Physicochemical Properties
The viscosity of propylene glycol dioleate can be determined using a rotational viscometer.
Methodology:
-
Calibrate the viscometer according to the manufacturer's instructions.
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Place a sufficient amount of the propylene glycol dioleate sample into the viscometer's sample cup.
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Equilibrate the sample to the desired temperature (e.g., 25 °C).
-
Select an appropriate spindle and rotational speed to obtain a torque reading within the optimal range (typically 10-90%).
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Perform the measurement in triplicate and report the average value.
The solubility of a drug in propylene glycol dioleate can be determined by the equilibrium solubility method.
Methodology:
-
Add an excess amount of the drug to a known volume of propylene glycol dioleate in a sealed container.
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Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved drug.
-
Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
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Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
The following protocol outlines the preparation of a basic SEDDS formulation containing propylene glycol dioleate as the oil phase.
Methodology:
-
Accurately weigh the required amounts of propylene glycol dioleate (oil), a surfactant (e.g., Tween 80), and a cosolvent (e.g., Transcutol HP).
-
In a glass vial, mix the components using a magnetic stirrer until a clear, homogenous isotropic mixture is formed.
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If incorporating a drug, add the accurately weighed amount of the active pharmaceutical ingredient to the mixture and continue stirring until it is completely dissolved.
-
To assess the self-emulsification properties, add a small volume of the SEDDS formulation to a larger volume of an aqueous medium (e.g., distilled water or simulated gastric fluid) with gentle agitation.
-
Visually observe the formation of the emulsion and characterize the resulting droplet size and polydispersity index using a dynamic light scattering (DLS) instrument.
Signaling Pathways and Mechanisms of Action
Currently, there is limited direct evidence in the scientific literature detailing the specific modulation of intracellular signaling pathways by propylene glycol dioleate itself in the context of a drug's mechanism of action. Its primary role in drug delivery is understood to be biophysical, focusing on enhancing the solubility and permeation of active pharmaceutical ingredients.
The mechanism by which propylene glycol and its esters enhance skin penetration involves the disruption of the highly ordered lipid structure of the stratum corneum. This interaction increases the fluidity of the lipid bilayers and can lead to the formation of transient pores, thereby facilitating the diffusion of drug molecules through the skin barrier.
Visualizations
Caption: Workflow for the preparation and characterization of a SEDDS.
References
- 1. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propylene Glycol | Excipients Product | FDA Inactive Ingredient Database | Pharmacompass.com [pharmacompass.com]
- 8. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 9. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
